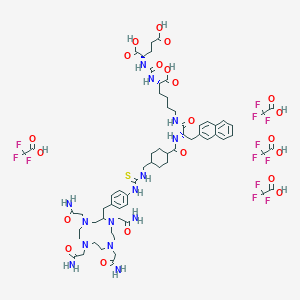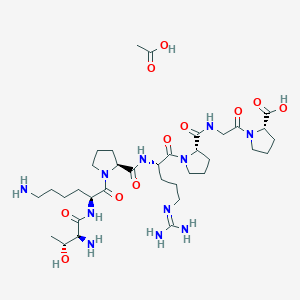
STAT3-IN-13r
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
STAT3-IN-13r is a novel inhibitor of STAT3, targeting SH2 domain.
Applications De Recherche Scientifique
Role in Cancer Therapy and Molecular Targeting
STAT3-IN-13r is implicated in various research areas, particularly in cancer therapy. STAT3, the target of STAT3-IN-13r, is a transcription factor pivotal in cellular processes like cell growth and apoptosis. Its deregulation is associated with malignancies such as breast, head, neck, prostate, pancreatic, ovarian, and brain cancers, and melanoma. Targeting STAT3 activation is promising for inhibiting tumor growth and metastasis without affecting normal cells, suggesting its potential as a molecular target for cancer therapy. Extensive clinical research is directed towards finding anti-STAT3 agents with high single-agent activity, indicating the significance of STAT3 as a molecular target in cancer treatment (Santoni et al., 2015).
STAT3's Multifaceted Role and Therapeutic Potential
STAT3's role extends beyond transcriptional regulation. It is intricately linked with cellular metabolism regulation, both transcriptionally and non-transcriptionally. This multifaceted nature of STAT3 makes it a complex yet intriguing target for therapeutic interventions. The profound implications of STAT3 in regulating cellular metabolism highlight the potential consequences and considerations for therapeutic approaches, especially those currently under clinical experimentation (Demaria, Camporeale, & Poli, 2014).
Inhibitory Approaches and Therapeutic Potential
Several approaches are being investigated to inhibit STAT3, such as modulating upstream regulators, regulating RNA, and targeting STAT3 protein at different domains. The focus on small molecule STAT3 inhibitors has been the most explored, with both preclinical and clinical studies underway. This highlights the potential of STAT3 inhibitors as a cancer treatment, promising broad clinical impact (Wang, Crowe, Goldstein, & Yang, 2012).
STAT3 in Sepsis Management
STAT3 also plays a significant role in managing sepsis, a life-threatening organ dysfunction due to dysregulated host responses to infection. As a converging point for multiple inflammatory response pathways, targeting STAT3 in sepsis treatment shows promising therapeutic application. This implies the potential of STAT3 as a future biomarker and therapeutic target for sepsis, shedding light on its multifunctional nature and significance in different therapeutic areas (Lei et al., 2021).
Direct Inhibitors of STAT3
Extensive research on STAT3 has led to the identification of numerous direct inhibitors targeting different STAT3 domains, showcasing a strong interest in this target. The challenge lies in effectively targeting STAT3, given its intricate involvement in multiple cancer aspects. The large number of identified direct STAT3 inhibitors signifies the continuous efforts and advancements in understanding and targeting this complex molecule for cancer therapy (Gelain, Mori, Meneghetti, & Villa, 2019).
Propriétés
Nom du produit |
STAT3-IN-13r |
|---|---|
Formule moléculaire |
C27H30F2N2O2 |
Poids moléculaire |
452.5458 |
Nom IUPAC |
3,5-Bis-(4-fluoro-benzylidene)-4-oxo-cyclohexanecarboxylic acid (2-diethylamino-ethyl)-amide |
InChI |
InChI=1S/C27H30F2N2O2/c1-3-31(4-2)14-13-30-27(33)23-17-21(15-19-5-9-24(28)10-6-19)26(32)22(18-23)16-20-7-11-25(29)12-8-20/h5-12,15-16,23H,3-4,13-14,17-18H2,1-2H3,(H,30,33)/b21-15-,22-16- |
Clé InChI |
UYYOYSFFWXAVCM-BMJUYKDLSA-N |
SMILES |
O=C(C1C/C(C(/C(C1)=C\C2=CC=C(F)C=C2)=O)=C/C3=CC=C(F)C=C3)NCCN(CC)CC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
STAT3-IN-13r |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(furan-2-ylmethyl)-3-[4-[methyl(propyl)amino]-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B1193563.png)